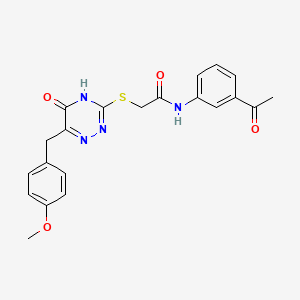

N-(3-acetylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S/c1-13(26)15-4-3-5-16(11-15)22-19(27)12-30-21-23-20(28)18(24-25-21)10-14-6-8-17(29-2)9-7-14/h3-9,11H,10,12H2,1-2H3,(H,22,27)(H,23,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXTUUBCOPTULI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 423.49 g/mol. It contains a thiazole moiety and an acetylphenyl group, which are crucial for its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 423.49 g/mol |

| Key Functional Groups | Acetyl, thiazole, amide |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds containing thiazole rings have shown potent antibacterial and antifungal activities. The presence of electron-donating groups enhances these effects by increasing lipophilicity and improving membrane penetration.

- Antibacterial Activity : The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth. Studies report Minimum Inhibitory Concentrations (MICs) in the range of 1.9–125 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Antifungal Activity : Similar compounds have shown moderate antifungal activity, suggesting potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies:

- Cell Lines Tested : A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines.

- Findings : The compound exhibited cytotoxic effects with IC50 values indicating significant selectivity against cancer cells compared to normal cells .

The proposed mechanism involves the inhibition of protein synthesis and disruption of nucleic acid production within bacterial cells. This dual action contributes to its effectiveness against resistant strains .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound:

- Methodology : Disk diffusion and broth microdilution methods were employed.

- Results : The compound displayed broad-spectrum activity with notable effects on both Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of related triazine derivatives:

- Cell Lines : A549 and MCF7 (breast cancer).

- Outcomes : The derivatives showed promising results with IC50 values significantly lower than those of standard chemotherapeutics.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazine and thiazole moieties exhibit significant antimicrobial properties. The presence of the thioacetamide group in N-(3-acetylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth.

Case Study:

A study demonstrated that derivatives of thiazole and triazine showed promising results against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The compound's structural features may contribute to its enhanced activity compared to standard antibiotics .

Anticancer Properties

The compound has shown potential in inhibiting cancer cell proliferation. Its structural similarity to known anticancer agents allows it to interfere with cellular pathways involved in tumor growth.

Case Study:

In vitro studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells by activating caspase pathways. This mechanism highlights its potential as a lead compound for developing new anticancer therapies .

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes involved in metabolic pathways. The triazine ring structure is particularly effective at binding to active sites of enzymes due to its electron-withdrawing properties.

Interaction with DNA

Preliminary studies suggest that the compound may also interact with DNA, potentially disrupting replication processes in rapidly dividing cells such as cancer cells.

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Formation of the Triazine Core : Starting from 4-methoxybenzaldehyde and appropriate hydrazine derivatives.

- Thioacetate Introduction : Attaching the thioacetamide group using standard acylation methods.

- Acetylation : Finalizing the structure through acetylation to enhance solubility and bioactivity.

Clinical Trials

Future clinical trials should focus on evaluating the safety and efficacy of this compound in humans.

Structure-Activity Relationship (SAR) Studies

Continued SAR studies will help identify which modifications enhance biological activity while minimizing toxicity.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Substituent Impact: The 4-methoxybenzyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to 4-methylbenzyl () or unsubstituted benzyl analogs. Methoxy groups are known to improve membrane permeability and metabolic stability .

- Triazinone vs. Imidazothiazole Scaffolds: Imidazothiazole derivatives (e.g., 5l) show potent cytotoxicity (IC50 = 1.4 μM), suggesting that the triazinone core in the target compound might offer a different selectivity profile or reduced off-target effects .

- Antioxidant Potential: Triazinone-phosphonic acid hybrids (e.g., 81f) demonstrate antioxidant activity, implying that the target compound’s triazinone core could be optimized for similar applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing N-(3-acetylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide?

- Methodology : A common approach involves nucleophilic substitution reactions. For example, thiol-containing intermediates (e.g., 5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol derivatives) can react with chloroacetamide precursors under basic conditions. Potassium carbonate in dimethylformamide (DMF) is often used to deprotonate the thiol group, facilitating the reaction. Reaction progress is monitored via thin-layer chromatography (TLC), and products are isolated by precipitation in water .

- Example Protocol :

- Combine 1.0 mol of the thiol-containing triazine derivative with 1.5 mol potassium carbonate in DMF.

- Add 1.5 mol of chloroacetylated precursor dropwise.

- Stir at room temperature until TLC confirms completion.

- Quench with water, filter, and recrystallize the product .

Q. What analytical techniques are recommended for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : For structural elucidation of the acetamide moiety, methoxybenzyl group, and triazine ring protons .

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., via ESI-MS or MALDI-TOF) .

- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry (if crystallizable) .

- Elemental Analysis : Validate purity and elemental composition .

Q. How should this compound be handled and stored to ensure stability?

- Safety Protocols :

- Storage : 2–8°C in airtight, light-protected glass containers to prevent hydrolysis of the acetamide or oxidation of the thioether group .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact; wash immediately with soap and water if exposed .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound’s hypoglycemic or antimicrobial activity?

- Methodology :

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing 4-methoxybenzyl with halogenated or bulkier aryl groups) .

- Biological Assays :

- Hypoglycemic Activity : Evaluate glucose uptake in Wister albino mice models or insulin receptor binding assays .

- Antimicrobial Activity : Test against Gram-positive/negative bacteria and fungi using MIC (minimum inhibitory concentration) assays .

- Data Correlation : Use computational tools (e.g., molecular docking) to link structural features (e.g., electron-withdrawing groups on the triazine ring) to activity .

Q. What computational strategies can predict the compound’s pharmacokinetic properties?

- Approach :

- ADME Prediction : Use software like SwissADME or pkCSM to estimate absorption, distribution, and metabolic stability.

- Molecular Dynamics (MD) Simulations : Model interactions with target enzymes (e.g., dihydrofolate reductase for antimicrobial activity) .

- Key Parameters :

- LogP (lipophilicity): Affects membrane permeability.

- Polar surface area (PSA): Predicts blood-brain barrier penetration .

Q. How can contradictory data on biological activity between studies be resolved?

- Troubleshooting Steps :

Standardize Assays : Ensure consistent experimental conditions (e.g., cell lines, incubation times) .

Purity Verification : Reanalyze compound purity via HPLC; impurities may interfere with bioactivity .

Dose-Response Curves : Confirm activity across multiple concentrations to rule out false positives/negatives .

Mechanistic Studies : Use knockout models or enzyme inhibition assays to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.